2-(Hydroxymethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one
Overview
Description
2-(Hydroxymethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a hydroxymethyl group and a tetrahydrocyclopenta ring fused to a quinazolinone core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminobenzamides with aldehydes under specific conditions. For instance, the reaction can be carried out using a photocatalyst like fluorescein in the presence of tert-butyl hydroperoxide (TBHP) under visible light irradiation . This method is advantageous due to its simplicity and efficiency, providing good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxymethyl group.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(Hydroxymethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Quinazolin-4-ones: These compounds share the quinazolinone core but differ in the substituents at the 2-position.
3-Substituted Quinazolin-4-ones: These compounds have substitutions at the 3-position, leading to different chemical and biological properties.
2,3-Disubstituted Quinazolin-4-ones: These compounds have substitutions at both the 2 and 3 positions, resulting in a diverse range of activities.
Uniqueness
2-(Hydroxymethyl)-3,6,7,8-tetrahydro-4H-cyclopenta[g]quinazolin-4-one is unique due to its specific structural features, including the hydroxymethyl group and the tetrahydrocyclopenta ring. These features may confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(hydroxymethyl)-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-4-one |
InChI |
InChI=1S/C12H12N2O2/c15-6-11-13-10-5-8-3-1-2-7(8)4-9(10)12(16)14-11/h4-5,15H,1-3,6H2,(H,13,14,16) |
InChI Key |
VLRUZKBOPIJVIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)N=C(NC3=O)CO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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